![molecular formula C20H17ClN4O4S2 B2640209 3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 1170086-83-5](/img/structure/B2640209.png)
3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O4S2 and its molecular weight is 476.95. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiplatelet Therapy and Cardiovascular Health
- Clopidogrel , a widely used antiplatelet drug, is metabolized in the liver to its active form by cytochrome P450 enzymes. This compound plays a crucial role in inhibiting platelet aggregation, thereby preventing blood clot formation. It is particularly valuable in patients with coronary artery disease, acute coronary syndromes, and those undergoing percutaneous coronary interventions .
Thrombosis Prevention in Stents and Grafts
- In the field of interventional cardiology, clopidogrel is essential for preventing thrombosis in coronary stents and vascular grafts. It inhibits platelet activation and adhesion, reducing the risk of stent occlusion or graft failure .
Cancer Research and Treatment
- Researchers have explored the potential of clopidogrel in cancer therapy. It appears to inhibit tumor growth and metastasis by affecting platelet function and modulating inflammation. However, more studies are needed to fully understand its role in oncology .
Neuroprotection and Stroke Prevention
- Clopidogrel has shown promise in neuroprotection and stroke prevention. It may reduce the risk of recurrent ischemic strokes and transient ischemic attacks. Its antiplatelet effects contribute to maintaining cerebral blood flow and preventing clot-related brain damage .
Drug-Drug Interactions and Pharmacogenomics
- Pharmacogenetic studies have highlighted the importance of individual variability in clopidogrel metabolism. Genetic polymorphisms affecting cytochrome P450 enzymes can impact drug efficacy. Researchers investigate these interactions to optimize dosing and minimize adverse effects .
Structural Insights and Drug Design
- The complex structure of clopidogrel provides insights into ligand-receptor interactions. Computational modeling and molecular dynamics simulations help researchers design novel antiplatelet agents with improved efficacy and safety profiles .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S2/c1-11-17(18(24-29-11)13-6-4-5-7-14(13)21)19(26)23-20-22-15-9-8-12(10-16(15)30-20)31(27,28)25(2)3/h4-10H,1-3H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMHKBZAKERBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.